2-[[4-(Methoxymethoxy)phenyl]methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[[4-(Methoxymethoxy)phenyl]methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds . This compound is of interest due to its stability and reactivity, making it a valuable reagent in various chemical transformations.
Preparation Methods
The synthesis of 2-[[4-(Methoxymethoxy)phenyl]methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(Methoxymethoxy)benzyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The product is then purified by column chromatography.
Chemical Reactions Analysis
2-[[4-(Methoxymethoxy)phenyl]methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boron group, typically using an acid or a base, resulting in the formation of the corresponding hydrocarbon.
Scientific Research Applications
2-[[4-(Methoxymethoxy)phenyl]methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various scientific research applications:
Organic Synthesis: It is a key reagent in the Suzuki–Miyaura coupling reaction, which is used to synthesize biaryl compounds, important in pharmaceuticals and agrochemicals.
Medicinal Chemistry: Boronic esters are used in the development of proteasome inhibitors, which are potential treatments for cancer.
Material Science: The compound is used in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The primary mechanism of action for 2-[[4-(Methoxymethoxy)phenyl]methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is its participation in the Suzuki–Miyaura coupling reaction. The reaction involves the formation of a palladium complex with the boronic ester and the halide. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium. This is followed by reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst .
Comparison with Similar Compounds
Similar compounds to 2-[[4-(Methoxymethoxy)phenyl]methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
Phenylboronic Acid: Used in similar coupling reactions but less stable than boronic esters.
Pinacolborane: Another boronic ester with different reactivity and stability profiles.
4-Methoxyphenylboronic Acid: Similar in structure but lacks the methoxymethoxy group, affecting its reactivity and applications.
This compound is unique due to its specific substituents, which provide distinct reactivity and stability advantages in various chemical reactions and applications.
Properties
IUPAC Name |
2-[[4-(methoxymethoxy)phenyl]methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO4/c1-14(2)15(3,4)20-16(19-14)10-12-6-8-13(9-7-12)18-11-17-5/h6-9H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIAXKIYNGWBOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)OCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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